molecular formula C28H25N3O4S2 B11187892 {(1Z)-1-[(3-methoxyphenyl)imino]-4,4,7,8-tetramethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(3-nitrophenyl)methanone

{(1Z)-1-[(3-methoxyphenyl)imino]-4,4,7,8-tetramethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(3-nitrophenyl)methanone

Cat. No.: B11187892
M. Wt: 531.6 g/mol
InChI Key: GHDLPBKSPLHVIA-UHFFFAOYSA-N
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Description

{(1Z)-1-[(3-methoxyphenyl)imino]-4,4,7,8-tetramethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(3-nitrophenyl)methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including imino, methoxy, and nitrophenyl groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of {(1Z)-1-[(3-methoxyphenyl)imino]-4,4,7,8-tetramethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(3-nitrophenyl)methanone typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the imino group: This can be achieved through the condensation of an amine with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the methoxy group: This step may involve methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Construction of the dithioloquinoline core: This complex ring system can be synthesized through cyclization reactions involving sulfur-containing reagents.

    Attachment of the nitrophenyl group: This step can be accomplished through electrophilic aromatic substitution reactions using nitrobenzene derivatives.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

{(1Z)-1-[(3-methoxyphenyl)imino]-4,4,7,8-tetramethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(3-nitrophenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, potentially altering the compound’s properties.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

{(1Z)-1-[(3-methoxyphenyl)imino]-4,4,7,8-tetramethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(3-nitrophenyl)methanone has a wide range of scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical interactions.

    Industry: The compound’s reactivity and stability make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {(1Z)-1-[(3-methoxyphenyl)imino]-4,4,7,8-tetramethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(3-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: This can lead to inhibition or activation of specific biochemical pathways.

    Modulation of gene expression: The compound may influence the expression of certain genes, leading to changes in cellular function.

    Interaction with cellular membranes: This can affect membrane fluidity and permeability, impacting cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C28H25N3O4S2

Molecular Weight

531.6 g/mol

IUPAC Name

[1-(3-methoxyphenyl)imino-4,4,7,8-tetramethyldithiolo[3,4-c]quinolin-5-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C28H25N3O4S2/c1-16-12-22-23(13-17(16)2)30(27(32)18-8-6-10-20(14-18)31(33)34)28(3,4)25-24(22)26(37-36-25)29-19-9-7-11-21(15-19)35-5/h6-15H,1-5H3

InChI Key

GHDLPBKSPLHVIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C(=NC4=CC(=CC=C4)OC)SS3)(C)C)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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